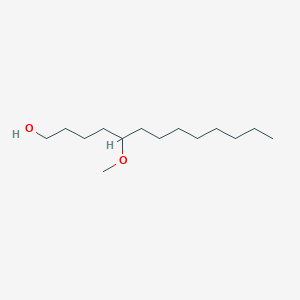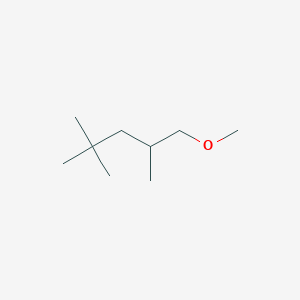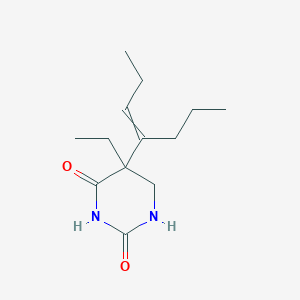![molecular formula C15H18O B14203514 {2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene CAS No. 827615-89-4](/img/structure/B14203514.png)
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene is a chemical compound with a unique structure that combines a cyclohexene ring, a propenyl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene typically involves the reaction of cyclohexene oxide with propenylbenzene under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out at ambient temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted propenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. Additionally, its reactivity enables it to form covalent bonds with specific amino acid residues, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 4-Isopropenyl-1-methyl-1,2-cyclohexanediol
- (1S,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Uniqueness
{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene is unique due to its combination of a cyclohexene ring, a propenyl group, and a benzene ring. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
827615-89-4 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yloxy)prop-2-enylbenzene |
InChI |
InChI=1S/C15H18O/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2,4-5,8-10H,1,3,6-7,11-12H2 |
InChI-Schlüssel |
GTRUUOMQXLMGTM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=CC=CC=C1)OC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


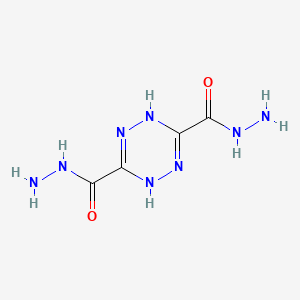
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)
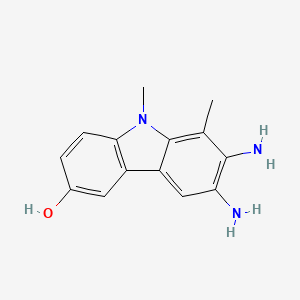
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
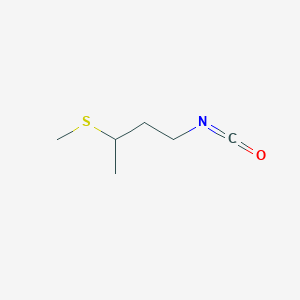
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)


